Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate is a useful research compound. Its molecular formula is C15H18ClFO3 and its molecular weight is 300.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a compound related to Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate, has been synthesized using a route that involves reduction, regiosselective deprotonation, methylation, and selenation (Kiely, 1991).
- Intermediate in Drug Synthesis : 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, structurally similar to this compound, is an important intermediate in synthesizing biologically active anticancer drugs (Zhang et al., 2019).
Chemical Properties and Reactions
- Reactions Involving Similar Compounds : Ethyl 7-chloro-2-oxoheptylate, related to this compound, has been synthesized in a process involving ethyl 2,2-diethoxyacetate and several steps of cyclization, oxidation, and alkylation, achieving high yields (Chen Xin-zhi, 2006).
- Analysis and Identification : Gas chromatography has been used to determine the purity of ethyl 7-chloro-2-oxohepanoate, a compound related to this compound, identifying its main trace impurity as 6-chloro caproaldehyde (Li, 2007).
Biological Activity and Applications
- Antibacterial Properties : Studies on similar compounds, such as 1,4-dihydro-4-oxopyridinecarboxylic acids, have shown broad and potent in vitro antibacterial activity. These findings could be relevant for exploring the biological activities of this compound (Matsumoto et al., 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMJFCBOVEBQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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